Algestone

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La préparation de l'algestone implique plusieurs étapes, en commençant par l'androstènedione. Le processus comprend les étapes suivantes :

Réaction en Milieu Alcalin : L'androstènedione est mis en réaction avec du cyanalcool et de l'oxychlorure de phosphore en milieu alcalin à des températures allant de -10°C à 80°C pendant 1 à 5 heures.

Réaction de Grignard : Le produit d'élimination de la première étape est mis en réaction avec du chlorure de magnésium méthyle à des températures allant de -10°C à 70°C pendant 1 à 5 heures pour obtenir le produit de Grignard.

Oxydation : Le produit de Grignard est ensuite oxydé à l'aide de permanganate de potassium à des températures allant de -10°C à 30°C pendant 10 à 60 minutes.

Réaction Acide : Le produit oxydé est mis en réaction avec un acide à des températures allant de -10°C à 30°C pendant 1 à 10 heures pour obtenir des espèces hydroxyliques.

Méthodes de Production Industrielle

La production industrielle de l'this compound suit des voies synthétiques similaires, mais elle est optimisée pour un rendement plus élevé et une rentabilité accrue. Le processus implique l'utilisation de réacteurs à grande échelle et un contrôle précis des conditions de réaction pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de Réactions

L'algestone subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyles en cétones ou aldéhydes.

Réduction : Conversion des cétones ou aldéhydes en groupes hydroxyles.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et Conditions Courants

Oxydation : Permanganate de potassium, trioxyde de chrome ou d'autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium ou d'autres agents réducteurs.

Substitution : Agents halogénants, nucléophiles ou électrophiles.

Principaux Produits Formés

Les principaux produits formés par ces réactions comprennent divers dérivés hydroxylés, cétonés et substitués de l'this compound .

Applications de la Recherche Scientifique

Chimie : Utilisé comme composé de référence dans l'analyse chromatographique et les techniques de séparation.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Enquête sur son utilisation potentielle comme progestatif dans les thérapies hormonales et les contraceptifs.

Industrie : Utilisé dans la synthèse d'autres composés stéroïdiens et comme précurseur dans la fabrication pharmaceutique.

Mécanisme d'Action

L'this compound exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles . Cette liaison active le récepteur, ce qui entraîne des modifications de l'expression génique et la modulation de divers processus physiologiques. Les cibles moléculaires et les voies impliquées comprennent la régulation des fonctions reproductives, la modulation du cycle menstruel et le maintien de la grossesse .

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in chromatographic analysis and separation techniques.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use as a progestin in hormonal therapies and contraceptives.

Industry: Used in the synthesis of other steroidal compounds and as a precursor in pharmaceutical manufacturing.

Mécanisme D'action

Algestone exerts its effects by binding to progesterone receptors in target tissues . This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The molecular targets and pathways involved include the regulation of reproductive functions, modulation of the menstrual cycle, and maintenance of pregnancy .

Comparaison Avec Des Composés Similaires

Composés Similaires

- 16α-Hydroxyprogestérone

- Acétonide d'algestone

- Acétophénide d'this compound

Unicité

L'this compound est unique en raison de son modèle d'hydroxylation spécifique aux positions 16α et 17α, ce qui le distingue des autres progestatifs . Cette structure unique contribue à son affinité de liaison spécifique et à son activité aux récepteurs de la progestérone .

Propriétés

IUPAC Name |

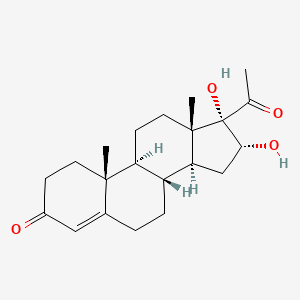

(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDWHYOBSJTRJU-SRWWVFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208200 | |

| Record name | Algestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-77-7 | |

| Record name | Algestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Algestone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Algestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Algestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JEB53B3WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Algestone Acetophenide (also known as Dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestogen. [, , ] As a progestogen, it primarily exerts its effects by binding to and activating progesterone receptors. [, ] This binding can lead to a variety of downstream effects, including suppression of ovulation, alteration of cervical mucus, and changes in the endometrium, ultimately contributing to its contraceptive properties. [, ]

A: While the provided abstracts do not offer detailed spectroscopic data, they confirm the identity of this compound Acetophenide through comparison with reference standards. [] For comprehensive spectroscopic data, referring to specialized chemical databases or publications focusing on its structural elucidation would be beneficial.

A: this compound Acetophenide is formulated in oil-based solutions for intramuscular injection, providing a sustained release of the drug over time. [, , , ] This formulation strategy ensures a prolonged duration of action, making it suitable for long-acting injectable contraceptives. [, , , ] Specific details about its stability under various conditions and potential degradation pathways would require further investigation beyond the provided abstracts.

A: The presence of this compound Acetophenide has been detected in industrial wastewater, highlighting a potential route for its entry into the environment. [, ] While the provided abstracts do not delve into its specific ecotoxicological effects, research focusing on its electrochemical removal from wastewater suggests a need to mitigate its environmental impact. [, ] Further investigation is necessary to fully understand its fate and potential effects on aquatic organisms and ecosystems.

A: Various analytical techniques have been employed to detect and quantify this compound Acetophenide. In the context of meat inspection, diagnostic ions for the compound as a Heptafluorobutyric anhydride (HFB) derivative have been established using mass spectrometry. [] Furthermore, paper spray ionization mass spectrometry (PSI-MS) has been explored as a rapid and sensitive method for its analysis in industrial wastewater. []

A: this compound Acetophenide has been investigated for its contraceptive effects. Studies in female capuchin monkeys (Sapajus libidinosus) demonstrated its impact on blood coagulation factors, similar to observations in human patients, suggesting its potential relevance as a model for studying hormonal contraceptive effects. [] The abstracts also mention its use in combination with Estradiol Enanthate in long-acting injectable contraceptive formulations. [, , ]

A: The abstracts mention several other progestogens explored for contraceptive purposes, including Medroxyprogesterone acetate, Norethisterone Enanthate, and Levonorgestrel. [, , , ] These compounds offer alternative options with their own pharmacological profiles and potential advantages or disadvantages. The choice of progestogen often depends on factors like desired duration of action, patient characteristics, and potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.